molecular formula C14H15NO2S B1352908 Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate CAS No. 37572-22-8

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

Cat. No. B1352908
CAS RN: 37572-22-8
M. Wt: 261.34 g/mol
InChI Key: AGQZOTASEBVECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C14H15NO2S . It has a molecular weight of 261.34 . The IUPAC name for this compound is ethyl 3-amino-5-(p-tolyl)-1H-1lambda3-thiophene-2-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is 1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate is a powder with a melting point of 110-111°C .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
    • Outcomes: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
    • Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Organic Electronics

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
    • Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Antimicrobial Activity

    • Thiophene derivatives have shown promising antimicrobial activity .
    • Methods of application or experimental procedures: A number of new heterocyclic compounds incorporating thiophene species have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .
    • Outcomes: The results of antimicrobial activity of the prepared compounds revealed that changing the substituents at position-2 of thiophene ring significantly affect their biological activity .
  • Anti-Atherosclerotic Agents

    • Thiophene derivatives are used in the synthesis of anti-atherosclerotic agents .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
    • Outcomes: Molecules with the thiophene ring system exhibit anti-atherosclerotic properties .
  • Insecticides

    • Thiophene derivatives act as metal complexing agents and are used in the development of insecticides .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
    • Outcomes: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Anti-Cancer Agents

    • Thiophene derivatives are used as a raw material in the synthesis of anticancer agents .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
    • Outcomes: Molecules with the thiophene ring system exhibit anticancer properties .
  • Nonsteroidal Anti-Inflammatory Drug

    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
    • Outcomes: Suprofen is used as a nonsteroidal anti-inflammatory drug .
  • Dental Anesthetic

    • Articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
    • Methods of application or experimental procedures: The synthesis of thiophene derivatives typically involves heterocyclization of various substrates .
    • Outcomes: Articaine is used as a dental anesthetic in Europe .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)13-11(15)8-12(18-13)10-6-4-9(2)5-7-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQZOTASEBVECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405841
Record name ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

CAS RN

37572-22-8
Record name ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Reactant of Route 4
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-amino-5-(4-methylphenyl)thiophene-2-carboxylate

Citations

For This Compound
1
Citations
AV Shastin, IV Golubinskii, ON Lenkova… - Russian journal of …, 2006 - Springer
A new procedure was developed for preparation of ethyl 3-amino-5-arylthiophene-2-carboxylates by the reaction of α-chlorocinnamonitriles and their analogs with ethyl …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.